5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide
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Overview
Description
5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide is a complex organic compound that belongs to the class of quinazolinone derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a candidate for drug development. Its unique structure, which includes a quinazolinone core and various functional groups, allows it to interact with biological targets in specific ways.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide typically involves multiple steps:
Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.
Introduction of the Cyclohexyl(methyl)amino Group: This step involves the alkylation of the quinazolinone core with a cyclohexyl(methyl)amine derivative, often using a suitable base such as sodium hydride in an aprotic solvent like dimethylformamide.
Attachment of the N-cyclopentylpentanamide Moiety: The final step includes the coupling of the intermediate with N-cyclopentylpentanamide, typically using peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl(methyl)amino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the quinazolinone core, potentially converting it to a dihydroquinazoline derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the amide and amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted amides and amines.
Scientific Research Applications
5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and receptors.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Mechanism of Action
The mechanism of action of 5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core can bind to active sites, inhibiting enzyme activity or modulating receptor function. The cyclohexyl(methyl)amino group and N-cyclopentylpentanamide moiety contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds like 2-methyl-4(3H)-quinazolinone and 6,7-dimethoxy-4(3H)-quinazolinone share the quinazolinone core but differ in their substituents.
Cyclohexylamine Derivatives: Compounds such as cyclohexylamine and N-methylcyclohexylamine have similar amino groups but lack the quinazolinone core.
Uniqueness
5-[1-{2-[cyclohexyl(methyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]-N-cyclopentylpentanamide is unique due to its combination of a quinazolinone core with a cyclohexyl(methyl)amino group and an N-cyclopentylpentanamide moiety. This unique structure allows for specific interactions with biological targets, making it a promising candidate for drug development and other scientific research applications.
Properties
Molecular Formula |
C27H38N4O4 |
---|---|
Molecular Weight |
482.6 g/mol |
IUPAC Name |
5-[1-[2-[cyclohexyl(methyl)amino]-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]-N-cyclopentylpentanamide |
InChI |
InChI=1S/C27H38N4O4/c1-29(21-13-3-2-4-14-21)25(33)19-31-23-16-8-7-15-22(23)26(34)30(27(31)35)18-10-9-17-24(32)28-20-11-5-6-12-20/h7-8,15-16,20-21H,2-6,9-14,17-19H2,1H3,(H,28,32) |
InChI Key |
SNUJPTKNCSKFBW-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCCCC1)C(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CCCCC(=O)NC4CCCC4 |
Origin of Product |
United States |
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